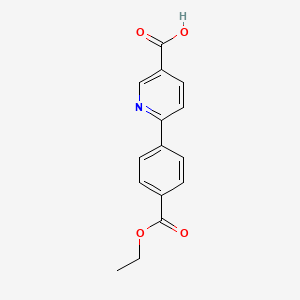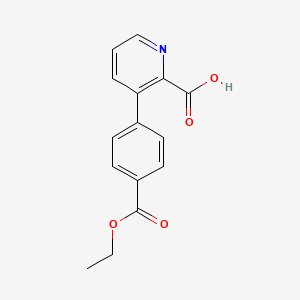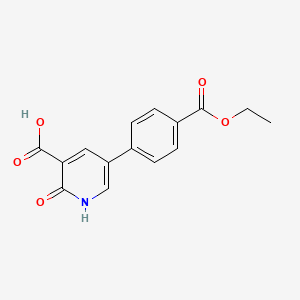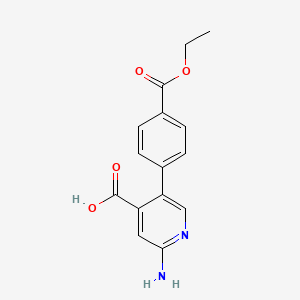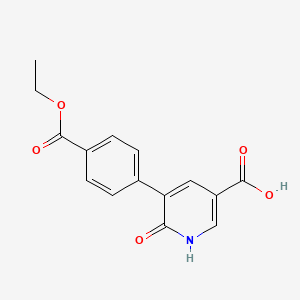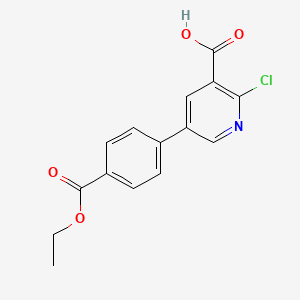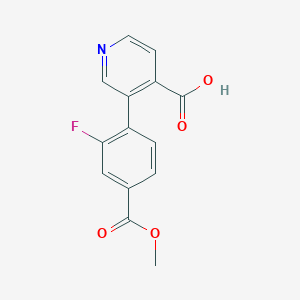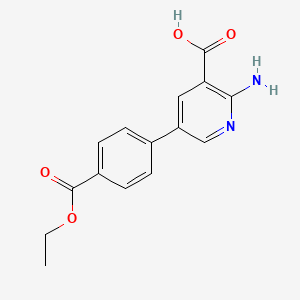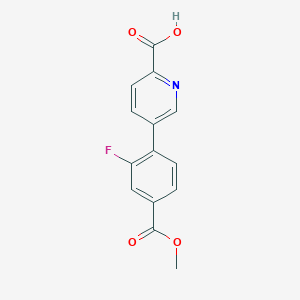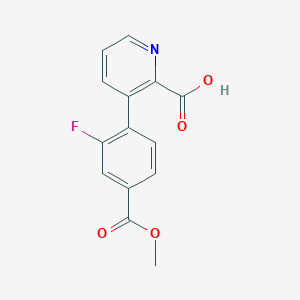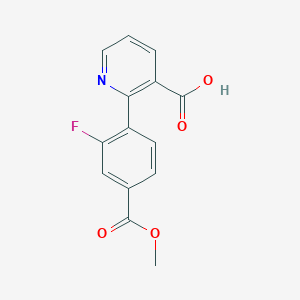
2-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid is an organic compound with the molecular formula C14H10FNO4 It is a derivative of nicotinic acid, featuring a fluoro and methoxycarbonyl group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methoxycarbonylphenylboronic acid and 2-bromonicotinic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 2-fluoro-4-methoxycarbonylphenylboronic acid reacts with 2-bromonicotinic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions: 2-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different substituents replacing the fluoro group.
Reduction: Hydroxymethyl derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
科学研究应用
2-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxycarbonyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
相似化合物的比较
2-Fluoro-4-methoxycarbonylphenylboronic acid: Shares the fluoro and methoxycarbonyl groups but differs in the boronic acid functionality.
2-Fluoro-4-methoxycarbonylbenzoic acid: Similar structure but lacks the nicotinic acid moiety.
2-Fluoro-4-methoxycarbonylphenylacetic acid: Contains a similar phenyl ring substitution pattern but with an acetic acid group instead of nicotinic acid.
Uniqueness: 2-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid is unique due to the combination of the fluoro and methoxycarbonyl groups on the phenyl ring and the nicotinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
IUPAC Name |
2-(2-fluoro-4-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)8-4-5-9(11(15)7-8)12-10(13(17)18)3-2-6-16-12/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTKOVYBDYEJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=C(C=CC=N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688096 |
Source


|
| Record name | 2-[2-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-47-3 |
Source


|
| Record name | 2-[2-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
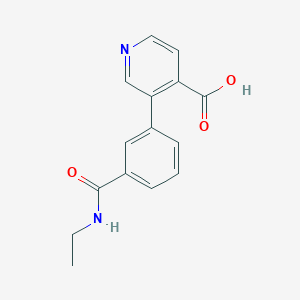
![2-Chloro-5-[3-(ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B6392697.png)

